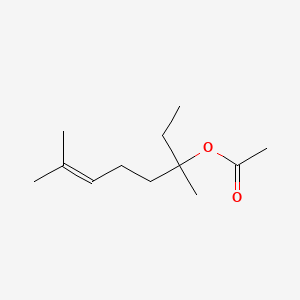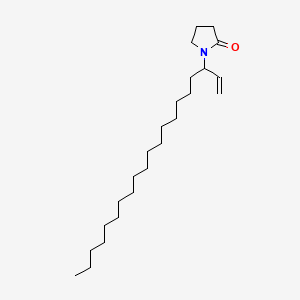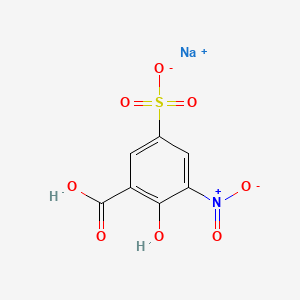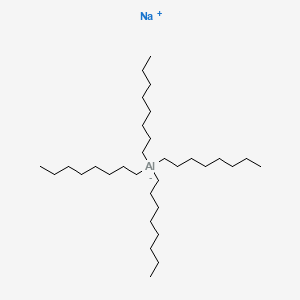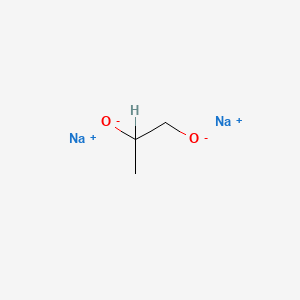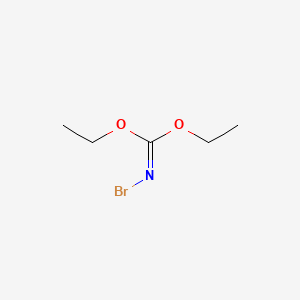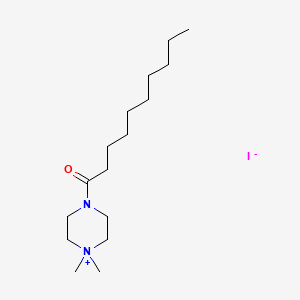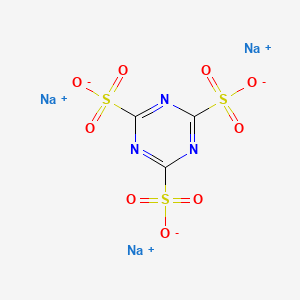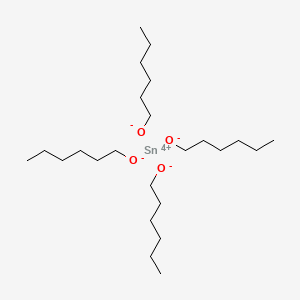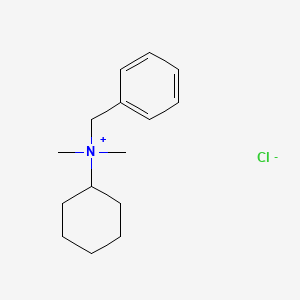
Chloride (36Cl(1-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloride (36Cl(1-)) is a radioactive isotope of chlorine. Chlorine has two stable isotopes and one naturally occurring radioactive isotope, the cosmogenic isotope 36Cl. This isotope has a half-life of approximately 301,300 years . Chloride is the thermodynamically favored form of chlorine under virtually all terrestrial aqueous conditions . The negative charge of the chloride anion discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems .
Métodos De Preparación
Chloride (36Cl(1-)) is produced in the atmosphere by spallation of 36Ar by interactions with cosmic ray protons . In the top meter of the lithosphere, it is generated primarily by thermal neutron activation of 35Cl and spallation of 39K and 40Ca . In the subsurface environment, muon capture by 40Ca becomes more important . Industrially, chloride can be extracted and purified from silicate or carbonate rock samples to produce silver chloride for accelerator mass spectrometry analysis . The process involves dissolution, precipitation, and separation steps to isolate chloride from other elements .
Análisis De Reacciones Químicas
Chloride (36Cl(1-)) undergoes several types of reactions, including:
Oxidation: Chloride can be oxidized to chlorine gas (Cl2) under certain conditions.
Reduction: Chlorine gas can be reduced back to chloride ions.
Substitution: Chloride ions can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic compounds.
Common reagents used in these reactions include silver nitrate (AgNO3) for precipitation of silver chloride (AgCl) and various acids and bases for dissolution and separation . Major products formed from these reactions include chlorine gas, silver chloride, and various organic chlorides .
Aplicaciones Científicas De Investigación
Chloride (36Cl(1-)) has a wide range of scientific research applications:
Geological Dating: Due to its long half-life, 36Cl is used for dating groundwater with subsurface residence times up to one million years.
Hydrological Tracing: It is extensively used as a hydrological tracer to study the movement of water in the environment.
Nuclear Waste Management: 36Cl is present in some types of nuclear waste and is used to study the behavior and fate of radioactive contaminants.
Cosmogenic Isotope Geochemistry: It is used to estimate the accumulation time of chloride in closed-basin lakes and to date surface exposure of rocks.
Mecanismo De Acción
The chloride anion is an extraordinarily stable ionic species. Its negative charge discourages adsorption onto silicate surfaces, making it highly mobile in aqueous systems . In biological systems, chloride ions play a crucial role in maintaining osmotic balance and electrical neutrality . They are involved in various cellular processes, including the regulation of cell volume and the transmission of nerve impulses .
Comparación Con Compuestos Similares
Chloride (36Cl(1-)) is unique due to its long half-life and radioactive nature. Similar compounds include:
Chlorine-35 (35Cl): A stable isotope of chlorine.
Chlorine-37 (37Cl): Another stable isotope of chlorine.
Chlorine-36 (36Cl): The non-ionic form of the radioactive isotope.
Compared to its stable counterparts, 36Cl is used primarily in scientific research due to its radioactive properties and long half-life .
Propiedades
Número CAS |
20193-13-9 |
|---|---|
Fórmula molecular |
Cl- |
Peso molecular |
35.9683068 g/mol |
Nombre IUPAC |
chlorine-36(1-) |
InChI |
InChI=1S/ClH/h1H/p-1/i1+1 |
Clave InChI |
VEXZGXHMUGYJMC-OUBTZVSYSA-M |
SMILES isomérico |
[36Cl-] |
SMILES canónico |
[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
